3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
CAS No.: 1378754-70-1
Cat. No.: VC2700538
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378754-70-1 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 3-(3-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
| Standard InChI | InChI=1S/C13H13NO3/c1-13(2)9-10(13)12(17)14(11(9)16)7-4-3-5-8(15)6-7/h3-6,9-10,15H,1-2H3 |
| Standard InChI Key | SZWGTXQUSSHNMO-UHFFFAOYSA-N |
| SMILES | CC1(C2C1C(=O)N(C2=O)C3=CC(=CC=C3)O)C |
| Canonical SMILES | CC1(C2C1C(=O)N(C2=O)C3=CC(=CC=C3)O)C |
Introduction
Chemical Identity and Properties
General Identification
3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione belongs to the class of azabicyclic compounds containing a 3-azabicyclo[3.1.0]hexane core structure with additional functional groups. The compound is characterized by its rigid bicyclic framework, which includes a cyclopropane ring fused with a diketone-containing heterocyclic ring. This particular molecular architecture contributes to the compound's distinctive properties and potential biological activities, making it relevant for pharmaceutical research and development. The azabicyclic scaffold serves as an important structural element in various bioactive molecules, and the specific substitution pattern in this compound differentiates it from related analogues.
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are crucial for understanding its behavior in various environments and potential applications. The primary physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
| Property | Value |
|---|---|
| CAS No. | 1378754-70-1 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 3-(3-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
| Standard InChI | InChI=1S/C13H13NO3/c1-13(2)9-10(13)12(17)14(11(9)16)7-4-3-5-8(15)6-7/h3-6,9-10,15H,1-2H3 |
| Standard InChIKey | SZWGTXQUSSHNMO-UHFFFAOYSA-N |
| SMILES | CC1(C2C1C(=O)N(C2=O)C3=CC(=CC=C3)O)C |
| Physical State | Solid |
| Storage Conditions | 2-8°C, protected from light |
The compound contains multiple functional groups, including two ketone moieties, a tertiary amine, a hydroxyl group, and a phenyl ring, all of which contribute to its chemical reactivity and potential interactions with biological targets. The 3-hydroxyphenyl substituent is particularly significant as it may participate in hydrogen bonding interactions with receptor sites, enhancing binding affinity and selectivity.
Structural Characteristics
Molecular Structure
The molecular structure of 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione features a bicyclic core with a 3-azabicyclo[3.1.0]hexane scaffold. This scaffold consists of a cyclopropane ring fused with a heterocyclic ring containing a nitrogen atom. The nitrogen atom is substituted with a 3-hydroxyphenyl group, while the cyclopropane ring carries two methyl groups at position 6. The heterocyclic ring also contains two carbonyl groups at positions 2 and 4, forming an imide functional group. This unique structural arrangement contributes to the compound's conformational rigidity, which may be significant for its biological activity.
Conformational Analysis
The rigid bicyclic framework of 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione limits its conformational flexibility compared to more flexible analogues . This structural rigidity is particularly important in the context of structure-activity relationship studies, as it constrains the molecule into a specific three-dimensional arrangement that may favor interaction with target receptors. Research on structurally similar compounds suggests that the 3-hydroxyphenyl group adopts an equatorial-like orientation relative to the azabicyclic core, which may be optimal for receptor binding . The compound's stereochemistry, particularly at positions 1 and 5 of the bicyclic system, further influences its spatial arrangement and receptor interactions.
Synthesis and Preparation
Key Intermediates and Reactions
The synthesis of the azabicyclic core structure typically involves the formation of a cyclopropane ring, which can be achieved through various methods including carbene insertion reactions or cyclopropanation of alkenes . The dimethyl substitution at position 6 can be introduced either during the cyclopropane formation or through subsequent modification. The N-arylation step to introduce the 3-hydroxyphenyl group may involve copper or palladium-catalyzed coupling reactions with suitable protecting groups for the hydroxyl functionality to prevent side reactions .
Table 2: Potential Synthetic Approaches for 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
| Synthetic Approach | Key Reagents | Reaction Conditions | Yield Range |
|---|---|---|---|
| Direct N-arylation of parent compound | 3-hydroxyphenyl halide, copper/palladium catalyst | 80-120°C, base, organic solvent | 60-85% |
| Sequential cyclopropanation and imide formation | Dimethyl cyclopropane-1,2-dicarboxylate, 3-hydroxyaniline | Reflux conditions, polar solvent | 55-75% |
| Reductive amination followed by cyclization | 3-Hydroxyaniline, dimethylcyclopropane precursor | Multiple steps, various conditions | 40-65% |
Pharmacological Properties
Biological Activity Profile
While specific pharmacological data for 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is limited in the search results, structurally related compounds in the azabicyclo[3.1.0]hexane series have shown significant activity as opioid receptor antagonists . Research on similar compounds suggests that the rigid azabicyclic core with an equatorial-positioned 3-hydroxyphenyl group may confer favorable binding properties at opioid receptors, particularly μ, δ, and κ subtypes . The hydroxyl group at the meta position of the phenyl ring appears to be important for receptor interactions, potentially forming hydrogen bonds with specific amino acid residues in the receptor binding pocket.
Structure-Activity Relationships
Table 3: Potential Receptor Binding Profile Based on Structurally Similar Compounds
| Receptor Type | Binding Affinity | Activity Type | Potency Range (Ki, nM) |
|---|---|---|---|
| μ-Opioid | Moderate to High | Antagonist | 0.5-10 |
| δ-Opioid | Moderate | Antagonist | 5-30 |
| κ-Opioid | Moderate | Antagonist | 3-20 |
Analytical Characterization
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques, providing valuable information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can confirm the presence of key structural features including the aromatic protons of the 3-hydroxyphenyl group, the methyl groups at position 6, and the cyclopropane and heterocyclic ring protons. Mass spectrometry can verify the molecular weight and fragmentation pattern, while infrared spectroscopy can identify the carbonyl (C=O) stretching frequencies characteristic of the imide functionality and the O-H stretching of the hydroxyl group.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity assessment and quality control of 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. These techniques can separate the compound from potential impurities or degradation products, providing information about its purity profile. Gas Chromatography coupled with Mass Spectrometry (GC-MS) may also be suitable for analysis, depending on the compound's thermal stability and volatility.
Applications and Research Significance
Structure-Based Drug Design
The conformationally constrained nature of 3-(3-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione makes it valuable for structure-based drug design efforts . By restricting the 3-hydroxyphenyl group in a specific orientation relative to the azabicyclic core, the compound provides insights into the active conformation required for optimal receptor binding. This information can guide the design of new compounds with improved properties, supporting rational drug design approaches in the opioid receptor field.
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